molecular formula C15H16N4O3 B2946035 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1797621-11-4

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2946035
CAS No.: 1797621-11-4
M. Wt: 300.318
InChI Key: CRYHUPNTOQAHMB-UHFFFAOYSA-N
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Description

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole core fused to a carboxamide group. The amide nitrogen is substituted with a (2-(dimethylamino)pyrimidin-4-yl)methyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and biochemical applications.

Properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-19(2)15-16-6-5-11(18-15)8-17-14(20)10-3-4-12-13(7-10)22-9-21-12/h3-7H,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYHUPNTOQAHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a derivative of benzo[d][1,3]dioxole, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₄O₃
  • Molecular Weight : 286.32 g/mol

The compound features a benzo[d][1,3]dioxole core, which is known for its diverse biological properties. The presence of the dimethylamino and pyrimidine moieties enhances its pharmacological profile.

Anticancer Activity

Recent studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer activity. For instance, a related compound demonstrated IC50 values ranging from 26 to 65 µM against various cancer cell lines, suggesting a promising therapeutic potential in oncology .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Compound IIc26A549 (Lung)
Compound IId65MCF-7 (Breast)

Antidiabetic Effects

Another area of interest is the antidiabetic potential of this compound. In vivo studies using streptozotocin-induced diabetic mice showed that administration of similar benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This suggests that the compound may inhibit α-amylase activity, thereby reducing glucose absorption.

The proposed mechanism of action for the anticancer effects involves the inhibition of key signaling pathways that promote cell proliferation and survival. Specifically, compounds with similar structures have been shown to interact with Bcl-2 family proteins, leading to apoptosis in cancer cells .

Study 1: In Vitro Cytotoxicity Assessment

A study assessed the cytotoxic effects of related benzodioxole derivatives on both cancerous and normal cell lines using MTS assays. The results indicated that while some compounds exhibited potent cytotoxicity against cancer cells, they showed negligible effects on normal cells (IC50 > 150 µM), highlighting their selectivity .

Study 2: In Vivo Efficacy in Diabetic Models

In vivo experiments demonstrated that the administration of specific benzodioxole derivatives significantly lowered blood glucose levels in diabetic mice models. This effect was attributed to the compounds' ability to inhibit α-amylase and potentially enhance insulin sensitivity .

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2)

  • Structure : Substituted with a 3,4-dimethoxyphenyl group.
  • Properties : Melting point 175–177°C, 75% yield. Exhibits higher crystallinity due to methoxy groups, enhancing thermal stability .
  • Applications: Potential use in enzyme inhibition studies due to aromatic interactions.

N-(2-chloro-4-nitrophenyl)benzo[d][1,3]dioxole-5-carboxamide (Compound 57)

  • Structure : Contains electron-withdrawing nitro and chloro groups.
  • Properties : Melting point 227°C, 53% yield. Reduced solubility in polar solvents due to electronegative substituents .
  • Applications: Investigated as a MAO inhibitor, with modified selectivity compared to dimethylamino-pyrimidine derivatives .

Alkyl and Heterocyclic Amides

N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide

  • Structure : Features a branched heptyl chain.
  • Applications : Used as a flavoring agent due to umami-enhancing properties .

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

  • Structure : Piperidine-pyrimidine hybrid substituent.
  • Properties: Molecular weight 340.4 g/mol.
  • Applications : Explored in kinase inhibition studies due to pyrimidine’s affinity for ATP-binding pockets .

Therapeutic Candidates with Modified Cores

Valemetostat Tosylate

  • Structure: Includes a trans-4-(dimethylamino)cyclohexyl group and chlorinated benzodioxole.
  • Properties: Patented as a crystalline form (melting point 175–178°C). The dimethylaminocyclohexyl group enhances lipophilicity, improving blood-brain barrier penetration .
  • Applications : Clinical candidate for oncology, targeting epigenetic regulators .

Comparative Analysis Table

Compound Name Substituent Melting Point (°C) Key Properties Applications References
Target Compound (2-(dimethylamino)pyrimidin-4-yl)methyl N/A Enhanced solubility, H-bonding capacity Kinase inhibition (hypothesized)
HSD-2 (2a) 3,4-dimethoxyphenyl 175–177 High crystallinity, thermal stability Enzyme inhibition
Compound 57 2-chloro-4-nitrophenyl 227 Low polarity, MAO inhibition Neuropharmacology
N-(heptan-4-yl) derivative Heptan-4-yl N/A Metabolic stability, rapid hepatic clearance Flavoring agent
Valemetostat Tosylate trans-4-(dimethylamino)cyclohexyl 175–178 Lipophilic, crystalline stability Oncology

Key Findings

Substituent Impact :

  • Aromatic Groups (e.g., methoxyphenyl, nitrophenyl) : Increase melting points and thermal stability but reduce solubility .
  • Alkyl Chains (e.g., heptan-4-yl) : Improve metabolic stability but may limit target specificity .
  • Heterocycles (e.g., pyrimidine-piperidine) : Enhance binding to enzymatic pockets (e.g., kinases) via π-π stacking and hydrogen bonding .

Metabolic Behavior :

  • Amide hydrolysis is uncommon in benzodioxole-carboxamides, as seen in N-(heptan-4-yl) derivatives . This contrasts with ester-containing analogs, which undergo rapid hydrolysis .

Therapeutic Potential: The target compound’s dimethylamino-pyrimidine group may confer advantages in kinase inhibition over alkyl or nitro-substituted analogs, though empirical data is needed .

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